molecular formula C15H15BrO B6326393 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene CAS No. 148581-23-1

1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene

Cat. No.: B6326393
CAS No.: 148581-23-1
M. Wt: 291.18 g/mol
InChI Key: KUKQHKRFGDNZJY-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.19 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which also contains two methyl groups and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene typically involves the bromination of 2,3-dimethyl-4-(phenylmethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The phenylmethoxy group can also influence the reactivity of the compound by stabilizing intermediates formed during chemical reactions .

Comparison with Similar Compounds

1-Bromo-2,3-dimethyl-4-(phenylmethoxy)benzene can be compared with similar compounds such as:

The presence of the phenylmethoxy group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1-bromo-2,3-dimethyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKQHKRFGDNZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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